

16-Hentriacontanone: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: 16-Hentriacontanone

Cat. No.: B1678345

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity information on **16-Hentriacontanone**. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment.

Executive Summary

16-Hentriacontanone, a long-chain aliphatic ketone, is a naturally occurring compound found in various plants. While it has demonstrated biological activity, including anxiolytic-like and anticonvulsant effects, publicly available data on its safety and toxicity are limited. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **16-Hentriacontanone** is not classified as a hazardous substance. However, a comprehensive toxicological profile based on standardized testing is not available in the public domain. This guide summarizes the existing information, provides context through related compounds, and outlines standard experimental protocols for key toxicity endpoints.

Chemical and Physical Properties

Property	Value
Chemical Name	16-Hentriacontanone
Synonyms	Palmitone, Dipentadecyl ketone
CAS Number	502-73-8
Molecular Formula	C31H62O
Molecular Weight	450.82 g/mol
Physical State	Solid
Melting Point	82-86 °C

Toxicological Data Summary

A thorough review of publicly available literature and safety data sheets (SDS) indicates a significant lack of quantitative toxicity data for **16-Hentriacontanone**. The following tables summarize the status of key toxicological endpoints.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Not available	Oral	No data available	[1]
LD50	Not available	Dermal	No data available	[1]
LC50	Not available	Inhalation	No data available	[1]

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Corrosion/Irritation	Not available	No data available	[1]
Serious Eye Damage/Irritation	Not available	No data available	[1]
Respiratory or Skin Sensitization	Not available	No data available	

Repeat-Dose Toxicity

Endpoint	Species	Route	Duration	Result	Reference
Sub-acute/Sub-chronic Toxicity	Not available	Not available	Not available	No data available	

Genotoxicity

Assay Type	Test System	Metabolic Activation	Result	Reference
Ames Test (Bacterial Reverse Mutation)	Not available	Not available	No data available	
In vitro Mammalian Cell Gene Mutation	Not available	Not available	No data available	
In vitro Mammalian Chromosomal Aberration	Not available	Not available	No data available	
In vivo Genotoxicity	Not available	Not applicable	No data available	

Context from Related Compounds: A study on Musk ketone, a synthetic fragrance ingredient, in a battery of short-term genotoxicity tests (including the mouse lymphoma assay, an in vitro cytogenetics assay, and an in vitro unscheduled DNA synthesis assay) showed no genotoxic potential. While structurally different, this provides some context for the genotoxicity of ketones.

Carcinogenicity

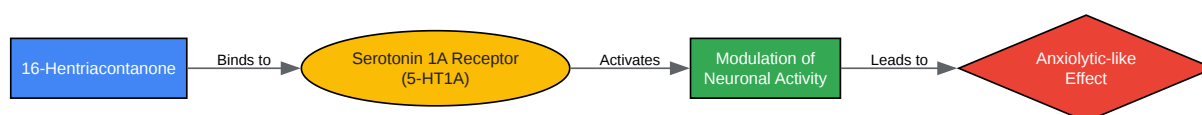
Endpoint	Species	Route	Duration	Result	Reference
Carcinogenicity Study	Not available	Not available	Not available	No data available	

Reproductive and Developmental Toxicity

Endpoint	Species	Route	Result	Reference
Reproductive Toxicity	Not available	Not available	No data available	
Developmental Toxicity	Not available	Not available	No data available	

Biological Activity and Proposed Mechanism of Action

Recent preclinical studies have highlighted the anxiolytic-like effects of **16-Hentriacontanone**, with a potency comparable to the clinical drug buspirone. Electroencephalographic (EEG) spectral power analysis suggests that this neurological activity is mediated by serotonin (5-HT_{1A}) receptors, rather than the GABAergic system typically associated with benzodiazepines. Additional research has indicated that the compound possesses anticonvulsant properties and may protect the hippocampus from neuronal damage.



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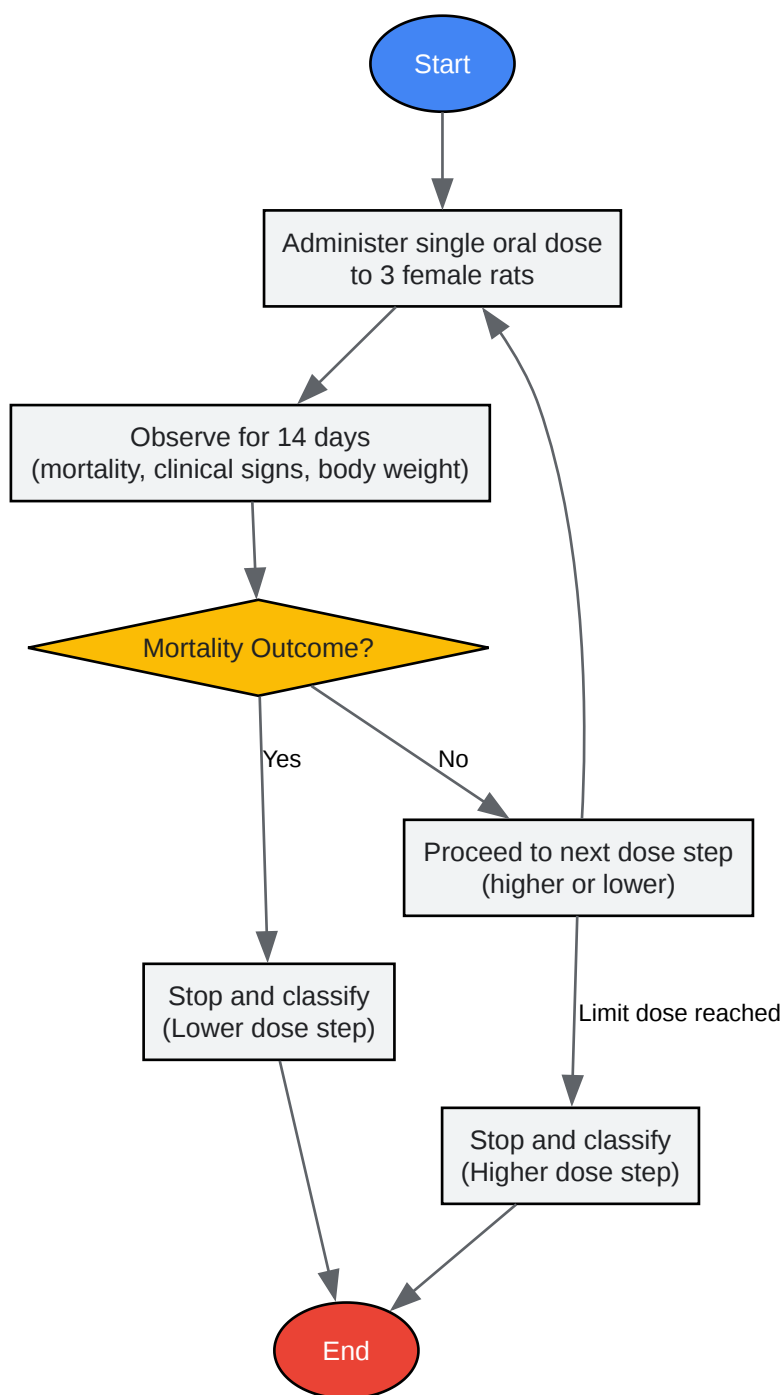
Proposed Anxiolytic Mechanism of **16-Hentriacontanone**.

Experimental Protocols

Due to the lack of specific toxicity studies for **16-Hentriacontanone**, this section outlines the general methodologies for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance.
- Test System: Typically, female rats are used.
- Procedure:
 - A single dose of the substance is administered by oral gavage.
 - The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
 - A stepwise procedure is used, with three animals per step.
 - The presence or absence of compound-related mortality determines the next step.
 - Animals are observed for a total of 14 days for signs of toxicity and mortality.
 - Body weight is recorded weekly.
 - A gross necropsy is performed on all animals at the end of the study.



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General Workflow for an Acute Oral Toxicity Study.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

- Objective: To detect gene mutations induced by the test substance.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine).
- Procedure:
 - The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.
 - In the plate incorporation method, the tester strain, test substance, and S9 mix (if used) are mixed in molten top agar and poured onto minimal agar plates.
 - In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.
 - A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Read-Across Approach

In the absence of direct toxicological data, a "read-across" approach can be employed to estimate the potential toxicity of a substance based on data from structurally similar compounds. This approach relies on the principle that similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties. For **16-Hentriacontanone**, suitable analogues would be other long-chain, linear aliphatic ketones. However, a comprehensive search did not yield publicly available, detailed toxicity data for such analogues that would allow for a robust read-across assessment at this time.

Conclusion

The available data on the safety and toxicity of **16-Hentriacontanone** is insufficient to conduct a comprehensive risk assessment. While it is not classified as hazardous under GHS and has shown potentially beneficial biological activities, the lack of data for key toxicological endpoints such as acute toxicity, repeat-dose toxicity, genotoxicity, and carcinogenicity represents a significant data gap. Further research, following standardized testing guidelines, is necessary to fully characterize the safety profile of this compound for any potential therapeutic or commercial applications. Professionals in drug development should consider this lack of data as a critical point in the early stages of assessing **16-Hentriacontanone** as a potential candidate.

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References

- 1. chemicalbook.com [chemicalbook.com]
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